Boc-Val-Arg-AMC HCl

説明

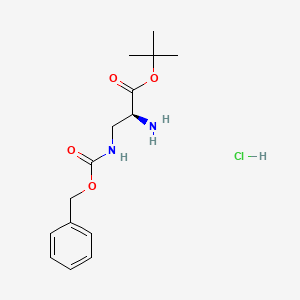

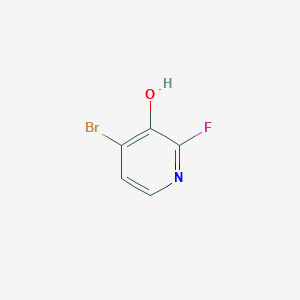

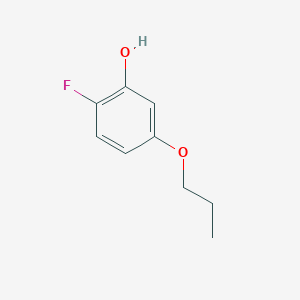

Boc-Val-Arg-AMC HCl, more commonly known as Boc-Val-Arg-AMC, is an amino acid-based compound that is widely used in scientific research. Boc-Val-Arg-AMC is an important tool for studying the biochemical and physiological effects of amino acids, as well as for investigating the role of amino acids in various processes. Boc-Val-Arg-AMC is also used in the synthesis of peptides and other molecules.

科学的研究の応用

Protease Activity in Streptococcus oralis Strains : A study by Beighton, Homer, and Kelley (1994) examined Streptococcus oralis strains for their ability to produce protease activities using fluorogenic substrates, including BOC-val-pro-arg-AMC. This substrate was used to measure thrombin-like activity, providing insights into the behavior of oral bacteria in conditions such as endocarditis (Beighton, Homer, & Kelley, 1994).

Axonal Transport in Rat Sciatic Nerves : Imaizumi et al. (2000) explored the anterograde axonal transport of Boc-Arg-Val-Arg-Arg-MCA hydrolyzing enzyme in rat sciatic nerves. This research contributes to understanding post-translational processing of precursor proteins in the nervous system (Imaizumi et al., 2000).

Fertilization in Ascidians : Sawada et al. (1982) discovered a protease in ascidian sperm using Boc-Val-Pro-Arg-MCA. This enzyme's properties are similar to mammalian acrosin, suggesting its involvement in fertilization processes (Sawada, Yokosawa, Ishii, & Hoshi, 1982).

Plasminogen Activator Behavior : Walker and Elmore (1984) investigated the behavior of human urokinase and porcine kidney cell plasminogen activator towards synthetic substrates, including Z-Gly-Gly-Arg-Val-OMe. This research provides insights into the enzymatic mechanisms relevant to blood clotting and related disorders (Walker & Elmore, 1984).

Conformational Study of Tripeptides : Inai et al. (1996) synthesized tripeptides containing β-aryldehydroalanine residues, including Boc–Ala–ΔZAA–Val–OMe, to investigate the effect of bulky β-substituents on conformational preferences in α, β-dehydroamino acid residues. This study has implications for peptide-based drug design (Inai et al., 1996).

Proteasome Activity and Inhibition : Reidlinger et al. (1997) isolated 20 and 26 S proteasomes from rat liver and compared their kinetic properties using various substrates, including t-butoxycarbonyl (Boc) -Leu-Ser-Thr-Arg-AMC. This research is significant for understanding cellular protein degradation mechanisms (Reidlinger, Pike, Savory, Murray, & Rivett, 1997).

特性

IUPAC Name |

tert-butyl N-[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H38N6O6.ClH/c1-14(2)21(32-25(36)38-26(4,5)6)23(35)31-18(8-7-11-29-24(27)28)22(34)30-16-9-10-17-15(3)12-20(33)37-19(17)13-16;/h9-10,12-14,18,21H,7-8,11H2,1-6H3,(H,30,34)(H,31,35)(H,32,36)(H4,27,28,29);1H/t18-,21-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIBVOTHVDCXGII-ZXRBMNSTSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(C(C)C)NC(=O)OC(C)(C)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](C(C)C)NC(=O)OC(C)(C)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H39ClN6O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

567.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-val-arg-amc hcl | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3S)-6'-Chlorospiro[4,5-dihydro-2H-1,5-benzoxazepine-3,1'-tetralin]-7-carboxylic acid](/img/structure/B6314793.png)

![1-{(1S,2R)-1-[(11bR)-Octahydrodinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-yloxy]-1-phenylpropan-2-yl}-3-phenylurea, 97%](/img/structure/B6314797.png)

![1-[(2S)-1-(Di-o-tolylphosphinooxy)propan-2-yl]-3-phenylurea, 97%](/img/structure/B6314807.png)

![5-[3-Bromo-5-(trifluoromethyl)phenyl]-oxazole](/img/structure/B6314831.png)